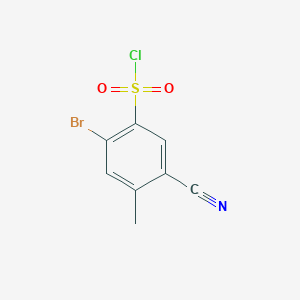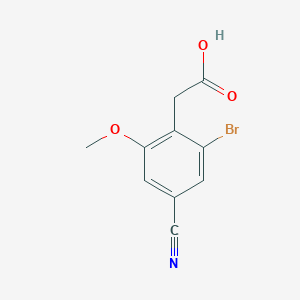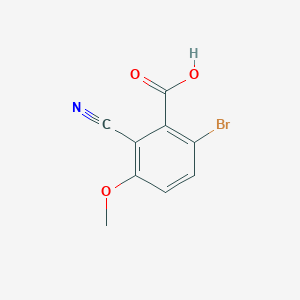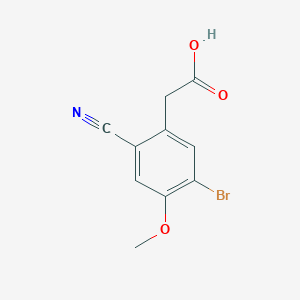
5-Bromo-2-cyano-4-methoxyphenylacetic acid
Overview
Description
5-Bromo-2-cyano-4-methoxyphenylacetic acid (BCMPA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound that has been used in a range of experiments, including biochemical and physiological studies. BCMPA is a relatively new compound, and its use is growing as researchers and scientists continue to explore its potential applications.
Scientific Research Applications
5-Bromo-2-cyano-4-methoxyphenylacetic acid has a wide range of potential applications in scientific research. It has been used in a variety of experiments, including biochemical and physiological studies. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has been used in studies on enzyme inhibition, protein folding, and DNA binding. It has also been used to study the pharmacological effects of drugs, as well as the effects of environmental pollutants. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has also been used to study the effects of oxidative stress on cells.
Mechanism of Action
5-Bromo-2-cyano-4-methoxyphenylacetic acid works by binding to specific proteins or enzymes in the cell. This binding alters the structure of the protein or enzyme, which in turn affects its function. For example, 5-Bromo-2-cyano-4-methoxyphenylacetic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has also been shown to bind to DNA and interfere with its replication.
Biochemical and Physiological Effects
5-Bromo-2-cyano-4-methoxyphenylacetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has also been shown to bind to DNA and interfere with its replication. Additionally, 5-Bromo-2-cyano-4-methoxyphenylacetic acid has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
5-Bromo-2-cyano-4-methoxyphenylacetic acid has a number of advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a low cost. However, 5-Bromo-2-cyano-4-methoxyphenylacetic acid has some limitations. It is not very soluble in water, which can limit its use in some experiments. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.
Future Directions
There are a number of potential future directions for 5-Bromo-2-cyano-4-methoxyphenylacetic acid. One possibility is to explore its potential use as a drug delivery system. Additionally, 5-Bromo-2-cyano-4-methoxyphenylacetic acid could be used to study the effects of environmental pollutants on cells. It could also be used to study the effects of oxidative stress on cells. Finally, 5-Bromo-2-cyano-4-methoxyphenylacetic acid could be used to study the effects of drugs on the nervous system.
properties
IUPAC Name |
2-(5-bromo-2-cyano-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-7(5-12)6(2-8(9)11)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJDPIGWIMHBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-4-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



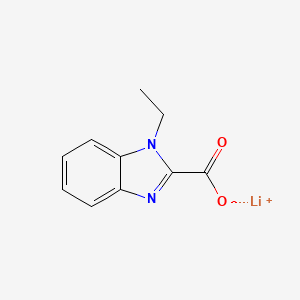
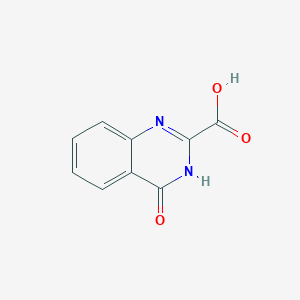
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B1414078.png)

![Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B1414080.png)

![N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine](/img/structure/B1414083.png)
